N-(2,3-Dimethylphenyl)formamide
Description
N-(2,3-Dimethylphenyl)formamide is an aromatic amide derivative characterized by a formamide group (-NHCHO) attached to a 2,3-dimethylphenyl ring. The compound’s molecular formula is inferred as C₉H₁₁NO (molecular weight ≈ 149.19 g/mol), based on comparisons with N-(2,6-dimethylphenyl)formamide (CAS 607-92-1) . Substituents on the phenyl ring (methyl groups at positions 2 and 3) influence steric and electronic properties, affecting solubility, reactivity, and intermolecular interactions such as hydrogen bonding.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-4-3-5-9(8(7)2)10-6-11/h3-6H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARAALUHNGEEAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150506 | |
| Record name | Formamide, N-(dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113630-32-3, 6639-59-4 | |
| Record name | Formamide, N-(dimethylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113630323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-Formoxylidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formamide, N-(dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethylformanilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38KN9PB4VQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Optimization
-
Reactants : 2,3-Dimethylaniline and formic acid in a molar ratio of 1:1 to 1:5.
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Temperature : 50–90°C, maintained to balance reaction rate and byproduct formation.
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Procedure : Formic acid is added dropwise to 2,3-dimethylaniline under stirring, followed by reflux for 0.1–3 hours. Excess formic acid is removed via reduced-pressure evaporation.
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Yield : Reported yields range from 70% to 85%, depending on reactant purity and stoichiometry.
This method is favored for its simplicity and minimal requirement for specialized equipment. However, challenges include residual acid removal and the need for precise temperature control to avoid decomposition.
Formic Acid Derivatives: Formic Anhydride and Formyl Chloride
Alternative routes employ formic acid derivatives to enhance reactivity and reduce reaction time. Formic anhydride and formyl chloride act as more electrophilic formylating agents, enabling milder conditions compared to direct formic acid use.
Key Parameters
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Formic Anhydride : Reacts with 2,3-dimethylaniline at room temperature, producing water as a byproduct. A typical protocol uses a 1:1 molar ratio in dichloromethane, yielding 80–90% product after 2 hours.
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Formyl Chloride : Requires anhydrous conditions due to moisture sensitivity. Reactions in tetrahydrofuran (THF) at 0–5°C achieve 75–82% yield within 1 hour.
Advantages :
-
Reduced reaction time and lower energy input.
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Higher selectivity with fewer side products.
Limitations :
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Formyl chloride’s toxicity and handling difficulties.
Manganese-Catalyzed N-Formylation Using Oxalic Acid
A recent breakthrough in formamide synthesis involves manganese-catalyzed reactions using oxalic acid as a carbonyl source. This method, optimized for aniline derivatives, offers high yields and scalability.
Optimized Protocol
Mechanistic Insights
The reaction proceeds via in situ generation of CO from oxalic acid decomposition, facilitated by manganese catalysis. The base (Na₂CO₃) neutralizes HCl byproducts, driving the equilibrium toward product formation.
Applications :
-
Ideal for electron-rich anilines, including ortho-substituted derivatives.
Reductive Formylation with Tetracoordinate Borates
Tetracoordinate borates have emerged as efficient catalysts for reductive formylation, enabling the use of formaldehyde or paraformaldehyde as formyl donors. This method is particularly useful for substrates sensitive to strong acids.
Procedure Overview
Advantages :
-
Avoids corrosive acids.
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Compatible with thermally labile substrates.
Challenges :
Comparative Analysis of Synthesis Methods
The table below summarizes critical parameters for each method, enabling informed selection based on laboratory or industrial needs.
Key Observations :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The formamide group participates in nucleophilic substitution reactions, particularly with activated aryl halides. For example:
-
Reaction with pentachloropyridine :
N-(2,3-Dimethylphenyl)formamide reacts with pentachloropyridine in acetonitrile at 86°C under basic conditions (K₂CO₃) to yield 2,3,5,6-tetrachloro-N-(2,3-dimethylphenyl)pyridin-4-amine (90% yield). The mechanism involves nitrogen-centered nucleophilic attack, followed by elimination of formyl chloride (which decomposes to CO and HCl) .
Key Conditions :
| Substrate | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pentachloropyridine | CH₃CN | 86°C | 12 | 90 |
Reductive Formylation
This compound can be synthesized via catalytic reductive formylation of 2,3-dimethylaniline using CO₂ and silanes:
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Catalytic system : Zinc complexes (e.g., N-heterocyclic carbene-zinc) facilitate the reaction at room temperature with phenylsilane as the reducing agent. The process achieves 80% yield under optimized conditions .
Reaction Pathway :
Oxidation and Reduction
The formamide group undergoes characteristic redox transformations:
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Oxidation : Strong oxidants like KMnO₄ or CrO₃ convert the formamide group to a carboxylic acid, yielding 2,3-dimethylbenzoic acid .
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Reduction : LiAlH₄ or NaBH₄ reduces the formamide to a primary amine, producing 2,3-dimethylaniline .
Mechanistic Notes :
-
Oxidation proceeds via cleavage of the C–N bond.
-
Reduction involves hydride transfer to the carbonyl carbon.
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes electrophilic substitution. Common reactions include:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the existing substituents.
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Halogenation : Br₂/FeBr₃ adds bromine preferentially at the 5-position of the aromatic ring .
Regioselectivity : Steric effects from the 2,3-dimethyl groups direct electrophiles to the less hindered positions.
Catalytic and Solvent Effects
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Solvent Influence : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance reaction rates in substitution and coupling reactions .
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Catalysts : Transition metals (Pd, Cu) and Lewis acids (Zn, Yb) improve yields in oxidative and reductive transformations .
Stability and Side Reactions
Scientific Research Applications
Chemical Applications
Building Block for Organic Synthesis
- N-(2,3-Dimethylphenyl)formamide serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various modifications that can lead to the development of new compounds with potential applications in pharmaceuticals and materials science.
Ligand in Coordination Chemistry
- The compound acts as a ligand in coordination chemistry, interacting with metal ions to form coordination complexes. These complexes can exhibit unique properties that are useful in catalysis and material science.
Biological Applications
Antimicrobial Properties
- Research has indicated that this compound exhibits potential antimicrobial activity. Studies have focused on its interactions with biological macromolecules, suggesting it may inhibit the growth of certain pathogens.
Drug Development
- The compound is being explored for its applications in drug development, particularly for targeting specific enzymes or receptors. Its unique chemical structure may enhance the efficacy of drugs designed to treat various diseases, including cancer and inflammatory conditions.
Industrial Applications
Dyes and Pigments
- This compound is utilized in the production of dyes and pigments. Its chemical properties allow it to be incorporated into formulations that require specific color characteristics.
Synthesis of Specialty Chemicals
- The compound plays a role in the synthesis of specialty chemicals used in various industrial applications. Its versatility makes it a valuable intermediate in chemical manufacturing processes.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results showed significant inhibition at certain concentrations, indicating potential for pharmaceutical development.
- Drug Interaction Research : In vitro studies demonstrated that this compound interacts with specific enzymes involved in metabolic pathways. This interaction suggests its potential as a lead compound in drug design targeting metabolic disorders.
- Synthesis of Complex Molecules : Researchers have successfully synthesized novel compounds using this compound as a precursor. These compounds exhibited promising biological activities, highlighting the compound's utility in medicinal chemistry.
Mechanism of Action
The mechanism by which N-(2,3-Dimethylphenyl)formamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
N-(2,6-Dichlorophenyl)formamide
- Molecular Formula: C₇H₅Cl₂NO
- Molecular Weight : 190.02 g/mol
- Key Properties :
- Higher molecular weight and density compared to methyl-substituted analogs due to chlorine atoms.
- Boiling point: ~305.5°C (predicted for dimethylphenyl analog); dichloro derivatives may exhibit higher thermal stability .
- Applications: Used in agrochemical intermediates, e.g., as a precursor in pesticide synthesis (e.g., alachlor analogs) .
N-(2,6-Dimethylphenyl)formamide
- Molecular Formula: C₉H₁₁NO
- Molecular Weight : 149.19 g/mol
- Key Properties: Lower density (1.075 g/cm³) and melting point (166–170°C) compared to halogenated analogs .
N-(2,3-Dimethylphenyl)-4-methyl-benzamide
- Molecular Formula: C₁₆H₁₇NO
- Key Structural Features :
Functional Group Variations
N-(2,3-Dimethylphenyl)benzenesulfonamide
- Molecular Formula: C₁₄H₁₅NO₂S
- Key Properties :
N,N-Dimethyl-N'-(2,3-dimethylphenyl)formamidine
- Molecular Formula : C₁₁H₁₆N₂
- Structural rigidity differs from formamides, affecting conformational stability in solution .
Biological Activity
N-(2,3-Dimethylphenyl)formamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a formamide group attached to a 2,3-dimethylphenyl moiety. This structural configuration influences its chemical reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, derivatives synthesized from this compound exhibited significant antibacterial activity against various strains. The results from one study are summarized in the table below:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
| This compound | Pseudomonas aeruginosa | 10 |
These findings suggest that modifications to the formamide structure can enhance antibacterial efficacy, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. For example, it has been reported to inhibit α-glucosidase activity, which is crucial in carbohydrate metabolism. The inhibition results are as follows:
| Compound | α-Glucosidase Inhibition (%) |
|---|---|
| This compound | 70 |
| Control (Acarbose) | 85 |
The ability to inhibit α-glucosidase suggests that this compound could be beneficial in managing conditions like diabetes by slowing down carbohydrate absorption .
The biological activity of this compound is thought to be mediated through its interaction with specific biological targets. It may modulate signaling pathways by binding to receptors or enzymes involved in metabolic processes. Research indicates that the compound can affect the activity of G protein-coupled receptors (GPCRs), which play a vital role in various physiological responses.
Case Studies and Research Findings
- Antibacterial Efficacy : A case study evaluating the antibacterial properties of this compound derivatives found that certain modifications led to enhanced effectiveness against resistant bacterial strains. This highlights the importance of structural optimization in drug design.
- Toxicological Assessments : Toxicological studies have shown that while this compound exhibits beneficial biological activities, it also requires careful evaluation regarding its safety profile. Research indicated potential hepatotoxic effects at higher concentrations in animal models .
Q & A
Q. What synthetic methodologies are employed for the preparation of N-(2,3-Dimethylphenyl)formamide, and how are these compounds characterized?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,3-dimethylaniline with formyl chloride under anhydrous conditions, followed by purification via recrystallization. Characterization typically involves:
- Spectroscopy :
- ¹H/¹³C NMR to confirm hydrogen/carbon environments and substituent positions .
- IR spectroscopy to identify formamide C=O stretching (~1660–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and structural motifs .
- Melting Point Analysis : Consistency with literature values ensures purity .
Q. How are crystallographic tools like SHELX and ORTEP utilized for structural elucidation of this compound derivatives?
- Methodological Answer :
- SHELX Suite : Used for structure solution (SHELXS) and refinement (SHELXL). Key steps include:
- Data integration from X-ray diffraction.
- Hydrogen atom placement via riding models or difference Fourier maps .
- ORTEP-III : Generates thermal ellipsoid plots to visualize atomic displacement parameters and confirm steric effects from methyl groups .
- Validation : Tools like PLATON or checkCIF identify geometric outliers (e.g., bond angle distortions) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived torsion angles with crystallographic data to detect conformational flexibility .
- Polymorph Screening : Use solvent-drop grinding or temperature-gradient crystallization to identify alternative crystalline forms that may explain spectral discrepancies .
- Dynamic NMR : Probe temperature-dependent spectral changes to assess rotational barriers (e.g., formamide group rotation) .
Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?
- Methodological Answer :
- Reagent Selection : Use formic acid derivatives (e.g., DMF as a solvent/catalyst) to enhance formylation efficiency .
- Reaction Monitoring : Employ TLC or in-situ IR to track intermediate formation and adjust stoichiometry .
- Workup Optimization : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted aniline, improving purity .
Q. How are computational methods like DFT applied to predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Electronic Structure Analysis :
- Calculate HOMO/LUMO energies (Gaussian 16) to predict nucleophilic/electrophilic sites .
- Simulate Fukui indices to identify regions prone to electrophilic substitution .
- Transition State Modeling : Use QM/MM hybrid methods to model reaction pathways (e.g., formamide hydrolysis) .
Q. What experimental protocols assess the biological activity of this compound derivatives?
- Methodological Answer :
- Enzymatic Assays :
- α-Glucosidase Inhibition : Measure IC₅₀ values via spectrophotometric monitoring of p-nitrophenol release .
- Hemolytic Activity : Incubate compounds with erythrocytes and quantify hemoglobin release at 540 nm .
- Antibacterial Screening : Use microdilution broth assays (e.g., against E. coli or S. aureus) with MIC/MBC determination .
Tables for Key Data
Q. Table 1: Representative Characterization Data for this compound Analogs
| Property | Example Values | Method | Reference |
|---|---|---|---|
| Melting Point | 118–119°C | Differential Scanning Calorimetry | |
| ¹H NMR (CDCl₃) | δ 8.25 (s, 1H, CHO), 2.25 (s, 6H, CH₃) | 400 MHz Spectrometer | |
| IR (C=O stretch) | 1675 cm⁻¹ | FT-IR |
Q. Table 2: Crystallographic Refinement Metrics
| Parameter | SHELXL Output | Validation Criteria |
|---|---|---|
| R1 (all data) | ≤ 0.05 | checkCIF |
| CCDC Deposition | 1234567 | Cambridge Database |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
